REACTION_CXSMILES
|
[Br:1]Br.[Br:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[C:10](=[O:12])[CH3:11]>C(O)(=O)C>[Br:1][CH2:11][C:10]([C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=1[Br:3])=[O:12]
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Name
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|
Quantity
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40.3 g
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Type
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reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
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50 g
|
Type
|
reactant
|
Smiles
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BrC1=C(C=CC=C1)C(C)=O
|
Name
|
|
Quantity
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50 mL
|
Type
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solvent
|
Smiles
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C(C)(=O)O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
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Name
|
|
Type
|
product
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Smiles
|
BrCC(=O)C1=C(C=CC=C1)Br
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |